molecular formula C17H18N2O3 B4392707 N-butyl-2-nitro-N-phenylbenzamide

N-butyl-2-nitro-N-phenylbenzamide

Cat. No.: B4392707
M. Wt: 298.34 g/mol
InChI Key: BFOIFHDZYMZOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-nitro-N-phenylbenzamide is a chemical compound for research and development purposes, classified as a secondary amide. This compound is part of the benzamide family, known for its significance in organic synthesis and drug discovery . Its molecular structure incorporates a nitro group at the 2-position of the benzamide ring and an N-phenyl substituent, which can influence its electronic properties and interactions in chemical reactions. As a secondary amide, it serves as a valuable building block or intermediate in synthesizing more complex molecules . Researchers utilize this compound in studies involving amide bond reactivity and C-H activation . It is also relevant in exploring structure-activity relationships (SAR) during the development of new pharmaceutical candidates, as the amide functional group is a cornerstone in medicinal chemistry and is found in approximately 25% of all marketed drugs . The nitro group can serve as a precursor for other functional groups, making it a versatile intermediate. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-butyl-2-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-3-13-18(14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)19(21)22/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOIFHDZYMZOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-nitro-N-phenylbenzamide typically involves the nitration of N-butyl-N-phenylbenzamide. The nitration process introduces a nitro group (-NO2) into the aromatic ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-butyl-2-nitro-N-phenylbenzamide can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, tin(II) chloride (SnCl2)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Nitroso derivatives, other oxidized products

    Reduction: N-butyl-2-amino-N-phenylbenzamide

    Substitution: Various substituted benzamides depending on the substituent introduced

Scientific Research Applications

Chemistry: N-butyl-2-nitro-N-phenylbenzamide is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. It can serve as a model compound to investigate the metabolic pathways and toxicity of nitroaromatics.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of N-butyl-2-nitro-N-phenylbenzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in various biological effects, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences between N-butyl-2-nitro-N-phenylbenzamide and related benzamides:

Compound Name Substituents on Benzamide Core Amide Nitrogen Substituent Key Functional Groups Applications/Properties
This compound Nitro (ortho), phenyl Butyl Nitro (electron-withdrawing) Potential directing group, drug intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl (meta) 2-Hydroxy-1,1-dimethylethyl Hydroxyl, methyl N,O-bidentate directing group for metal catalysis
N-(2-Nitrophenyl)-4-bromo-benzamide Nitro (ortho), bromo (para) Phenyl Nitro, bromo Structural studies, halogen interactions
N-(2,2-Diphenylethyl)-4-nitrobenzamide Nitro (para) 2,2-Diphenylethyl Bulky aromatic, nitro Steric hindrance studies

Key Observations :

  • In contrast, the para-nitro group in N-(2,2-diphenylethyl)-4-nitrobenzamide may lead to distinct electronic and steric profiles .
  • Amide Substituents : The butyl chain in the target compound provides lipophilicity, whereas the hydroxy-dimethyl group in ’s compound introduces hydrogen-bonding capability, critical for metal coordination . The diphenylethyl group in ’s analog creates steric bulk, which may hinder reactivity but improve stability .

Reactivity and Functionalization

  • Metal Coordination : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates regioselective C–H bond activation in metal-catalyzed reactions . By contrast, the ortho-nitro group in this compound may act as a weaker directing group due to its electron-withdrawing nature but could stabilize transition states in nitration or reduction reactions.
  • Halogen Interactions : Bromo-substituted analogs like N-(2-nitrophenyl)-4-bromo-benzamide exhibit halogen bonding, which can influence crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.